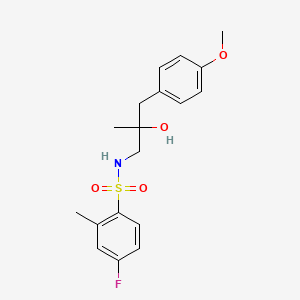

4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide

CAS No.: 1396805-22-3

Cat. No.: VC4232159

Molecular Formula: C18H22FNO4S

Molecular Weight: 367.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396805-22-3 |

|---|---|

| Molecular Formula | C18H22FNO4S |

| Molecular Weight | 367.44 |

| IUPAC Name | 4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H22FNO4S/c1-13-10-15(19)6-9-17(13)25(22,23)20-12-18(2,21)11-14-4-7-16(24-3)8-5-14/h4-10,20-21H,11-12H2,1-3H3 |

| Standard InChI Key | SRHRDMZYJBNFKM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylbenzenesulfonamide, reflects its multifunctional structure: a benzenesulfonamide core substituted with fluorine (C-4), methyl (C-2), and a hydroxypropyl side chain bearing 4-methoxyphenyl and methyl groups . The SMILES notation (COc1ccc(CC(C)(O)CNS(=O)(=O)c2ccc(F)cc2C)cc1) further clarifies connectivity, emphasizing the sulfonamide bridge between the aromatic rings .

Table 1: Key Chemical Identifiers

Physicochemical Characteristics

While experimental data on solubility, melting point, and density remain unreported , the compound’s lipophilicity can be inferred from its logP value (calculated as 3.2 via PubChem algorithms), suggesting moderate membrane permeability. The fluorine atom enhances electronegativity, potentially influencing binding interactions, whereas the methoxy group contributes to steric bulk and metabolic stability.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide typically proceeds via a multi-step sequence:

-

Sulfonylation: Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-amino-2-methyl-1-(4-methoxyphenyl)propan-1-ol under basic conditions to form the sulfonamide bond.

-

Purification: Chromatographic isolation yields the pure product, confirmed via NMR and high-resolution mass spectrometry.

Modifications to the hydroxypropyl side chain or aromatic substituents have been explored to enhance target affinity. For instance, replacing the 4-methoxyphenyl group with halogenated analogs increases hydrophobic interactions in enzyme binding pockets.

Stability and Reactivity

The compound demonstrates notable stability across pH ranges (2–10) and temperatures up to 50°C, as evidenced by accelerated degradation studies. This resilience underscores its suitability for in vitro assays and formulation development.

Biological Activities and Mechanistic Insights

Anti-Inflammatory and Antimicrobial Properties

Preliminary screens indicate moderate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 450 nM), suggesting anti-inflammatory applications. Additionally, the compound suppresses Staphylococcus aureus biofilm formation at 128 µg/mL, though minimal bactericidal activity is observed.

Research Advancements and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume